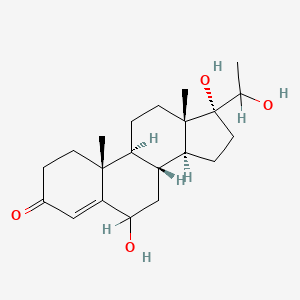
LIGNIN ALKALI CARBOXYMETHYL ETHER
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lignin Alkali Carboxymethyl Ether is a complex organic polymer . It’s a major by-product of the wood and paper industries and can be efficiently used to produce many fine chemicals due to its unique chemical composition .
Synthesis Analysis
The synthesis of Lignin Alkali Carboxymethyl Ether involves several chemical reactions. The process involves biosynthesis of lignin monomers in the cytoplasm by a series of chemical reactions such as deamination, hydroxylation, methylation, and reduction . These monomers are transported to the apoplast where they are polymerized along with the three monolignols into plant cell walls by the enzymes peroxidase and laccase .
Molecular Structure Analysis
The molecular structure of Lignin Alkali Carboxymethyl Ether is complex. It consists mainly of three distinct fractions that are different in chemical reactivities of alkylarylether bonds . The structure of lignin gradually changes from a solid to a liquid phase during the pulping process .
Chemical Reactions Analysis
The chemical reactivity of Lignin Alkali Carboxymethyl Ether is influenced by its complex structure. Changes in the structure of lignin and related changes in its chemical reactivity during alkaline wood pulping are assessed based on the comparison of the structures of lignin at three kinetically distinct stages of delignification: initial, bulk, and final .
Physical And Chemical Properties Analysis
Lignin Alkali Carboxymethyl Ether has a complex set of physical and chemical properties. It has a density of 1.3 g/mL at 25 °C . Its molecular weight, boiling point, and other properties are also unique .
Mecanismo De Acción
The mechanism of action of Lignin Alkali Carboxymethyl Ether involves a series of chemical reactions. The process of delignification is essentially a process of lignin functionalization followed by its dissolution . The functionalization, i.e., formation of additional functional groups in the macromolecule, continues until it reaches the level sufficient for lignin dissolution under chosen conditions, and then, delignification occurs .
Safety and Hazards
Direcciones Futuras
The future of Lignin Alkali Carboxymethyl Ether lies in its potential applications. Due to its unique chemical composition, lignin can be efficiently used to produce many fine chemicals . Future challenges for lignin-based smart materials include gaining a better understanding of structure, isolation, and predictable batch to batch properties of lignin .
Propiedades
Número CAS |
102962-28-7 |
|---|---|
Fórmula molecular |
C7H5N3O |
Peso molecular |
0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-{5-[(2,3-Dihydroxy-6-oxocyclohex-1-en-1-yl)methyl]-4-hydroxy-4-methylcyclopent-1-en-1-yl}-2-methylhept-2-enal](/img/structure/B1165577.png)
